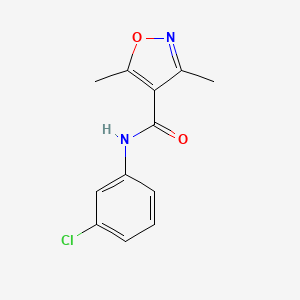

N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

N-(3-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The carboxamide group at position 4 is linked to a 3-chlorophenyl moiety. The 1,2-oxazole scaffold is notable for its stability and versatility in medicinal and agrochemical research, often serving as a bioisostere for ester or amide functionalities .

Properties

IUPAC Name |

N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSSZIAGOJRUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3-chlorophenylamine with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide serves as a valuable building block in organic synthesis. It is used to create more complex molecules that can have various functional properties. Its unique structure allows for modifications that can lead to new chemical entities with potential applications in different domains.

Biological Activities

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its ability to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism of action that may involve the modulation of key signaling pathways.

Medical Applications

The compound is being investigated for its therapeutic effects in treating diseases such as cancer and inflammatory disorders. Its immunomodulatory properties have been highlighted in several studies, indicating that it may enhance or suppress immune responses depending on the context.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, with mechanisms involving apoptosis induction and cell cycle arrest.

| Concentration (μM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 25 |

Case Study 2: Antimicrobial Properties

In another study, the compound was tested against various bacterial strains. The results showed that this compound exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 5 to 15 μg/mL.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 5 |

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may interact with enzymes involved in inflammation and microbial growth.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The substituents on the phenyl ring and the N-linked group significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

Modifications to the Oxazole Core

Variations in the oxazole ring substituents are less common, but the 3,5-dimethyl configuration is conserved across most analogs. For example:

Physicochemical and Pharmacokinetic Trends

- Molecular Weight : The target compound (263.70 g/mol) falls within the ideal range for oral bioavailability (200–500 g/mol). Analogs with larger substituents (e.g., 348.73 g/mol in ) may face challenges in passive diffusion.

- Lipophilicity : Chlorine and fluorine substituents increase logP values, enhancing lipid solubility but risking off-target interactions. Methoxy groups reduce logP, improving aqueous solubility .

- Synthetic Accessibility : The cyclohexylethyl derivative and sulfonamide-containing analog require multi-step syntheses, whereas simpler aryl-substituted derivatives (e.g., ) are more straightforward to prepare.

Biological Activity

N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound with notable biological activities, particularly in the realms of immunomodulation and potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features an oxazole ring, characterized by a five-membered heterocycle containing one nitrogen and one oxygen atom. Its chemical formula is with a molecular weight of approximately 248.69 g/mol. The structural arrangement includes:

- A 3-chlorophenyl group : Influences pharmacological properties.

- Two methyl groups at the 3 and 5 positions of the oxazole ring.

- A carboxamide functional group at the 4 position.

This unique structure contributes to its diverse biological activities.

This compound primarily acts as an agonist for the TGR5 receptor , a G protein-coupled receptor involved in various physiological processes such as:

- Bile acid metabolism

- Energy expenditure

- Inflammation modulation

Activation of TGR5 has been linked to potential therapeutic effects in metabolic disorders like obesity and type 2 diabetes .

Immunomodulatory Effects

Research indicates that derivatives of oxazole compounds exhibit significant immunoregulatory properties. This compound has been studied for its ability to modulate immune responses, potentially enhancing both humoral and cellular immunity .

Anticancer Potential

Several studies have highlighted the compound's anticancer properties. For instance:

- Cytotoxicity : The compound demonstrates cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values indicating significant potency .

Flow cytometry assays have shown that this compound induces apoptosis in treated cells through caspase activation pathways .

Case Studies

- Study on Antitumor Activity : A study evaluated the compound's effects on human cancer cell lines. Results indicated that it could significantly reduce cell viability in a dose-dependent manner while promoting apoptosis via caspase activation .

- Immunomodulatory Effects : Another investigation focused on the compound's influence on T-cell activation and proliferation in vitro. It was found to enhance CD4+ T-cell counts significantly, suggesting a potential role in boosting immune responses .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Factors influencing its bioavailability and stability in biological systems are not yet fully understood but are crucial for determining its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted oxazole precursors and chlorophenyl derivatives. For example, analogous oxazole-carboxamide syntheses often employ reflux conditions in acetic acid with sodium acetate as a catalyst to facilitate cyclization and amide bond formation . Optimization may involve adjusting stoichiometric ratios, reaction time (e.g., 2–6 hours under reflux), and purification via recrystallization from polar aprotic solvents like DMF.

Q. How can researchers confirm the structural identity of this compound and its derivatives?

- Methodological Answer : Structural confirmation typically combines X-ray crystallography (using SHELX programs for refinement ) and spectroscopic techniques. For instance:

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., δ ~2.2–2.5 ppm for methyl groups on oxazole; δ ~7.3–7.8 ppm for aromatic protons).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated [M+H] for CHClNO: 263.06).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : SHELXL/SHELXS programs are critical for refining crystallographic data, particularly for resolving disorder in substituents (e.g., chlorophenyl orientation) or hydrogen-bonding networks. For example, in related oxazole-carboxamides, SHELX’s dual-space algorithms help model torsional angles and validate thermal displacement parameters . Advanced users should cross-validate results with density functional theory (DFT) calculations to resolve discrepancies between experimental and simulated electron density maps.

Q. What strategies are effective in analyzing contradictory biological activity data for this compound in antimicrobial assays?

- Methodological Answer : Contradictions may arise from assay variability (e.g., MIC values against S. aureus ranging from 8–64 µg/mL). Mitigation strategies include:

- Dose-Response Curves : Use triplicate experiments with standardized inoculum sizes.

- Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) to calibrate assay sensitivity.

- Structure-Activity Relationship (SAR) : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) to identify critical substituents .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer : Key steps include:

- Solubility Screening : Use shake-flask method in PBS (pH 7.4) and simulated gastrointestinal fluids.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to measure free fraction.

- In Vivo Pharmacokinetics : Administer intravenously/orally to rodents and collect plasma for non-compartmental analysis (NCA).

Data Interpretation and Validation

Q. What challenges arise in interpreting NMR and mass spectrometry data for purity assessment?

- Methodological Answer : Common issues include:

- Impurity Peaks : Trace solvents (e.g., DMF) or byproducts may overlap with target signals. Use 2D NMR (HSQC, HMBC) to isolate target resonances .

- Ion Suppression in MS : Matrix effects from salts/buffers can reduce sensitivity. Dilute samples or employ solid-phase extraction (SPE) prior to analysis.

Q. How can researchers validate crystallographic data against potential artifacts in small-molecule structures?

- Methodological Answer : Artifacts (e.g., twinning, pseudo-symmetry) can be addressed via:

- Rigorous Refinement : Use SHELXL’s TWIN/BASF commands to model twinning and refine Flack parameters for absolute structure determination .

- Cross-Validation Tools : Compare final R/wR values with similar structures in the Cambridge Structural Database (CSD).

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.